molecular formula C20H23ClN2O5S B2431678 Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235022-37-3

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2431678
CAS RN: 1235022-37-3
M. Wt: 438.92
InChI Key: YQYVJDUDQCMDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate, also known as CMPI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

1. Agonist Activity at Beta(3)-Adrenergic Receptors

Research shows that certain sulfonamide derivatives, which include structures similar to Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate, act as potent full agonists at the beta(3)-adrenergic receptor. These compounds have been studied for their selectivity and potency in targeting beta(3) receptors, with potential therapeutic applications in treating conditions related to these receptors (Hu et al., 2001).

2. Serotonin 4 Receptor Agonism

Compounds structurally related to Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate have been synthesized and shown to act as selective serotonin 4 receptor agonists. These compounds, such as benzamide derivatives, have demonstrated potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their possible use as prokinetic agents (Sonda et al., 2004).

3. c-Met/ALK Inhibition for Cancer Treatment

Aminopyridyl/pyrazinyl-substituted compounds, which are structurally related, have been identified as effective c-Met/ALK dual inhibitors. These inhibitors have shown promising results in pharmacological and antitumor assays, suggesting their potential in cancer therapy (Li et al., 2013).

4. Phosphodiesterase 4 Inhibition in Pulmonary Diseases

Compounds similar to Phenyl 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate have been studied as novel phosphodiesterase 4 (PDE4) inhibitors. Such compounds have potential applications in treating pulmonary diseases such as asthma and chronic obstructive respiratory disease (Villetti et al., 2015).

5. Cytotoxicities in Cancer Cell Lines

4-Piperidinol derivatives, which share a structural motif with the compound , have been synthesized and tested for cytotoxicity against human hepatoma and breast cancer cells. These compounds have shown potential as model compounds for further studies in cancer treatment (Kucukoglu et al., 2015).

properties

IUPAC Name

phenyl 4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVJDUDQCMDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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